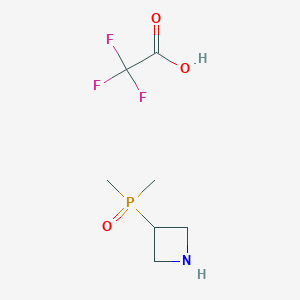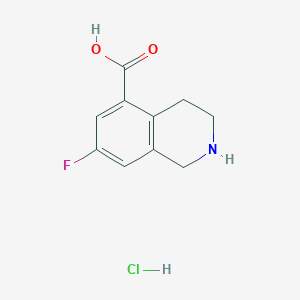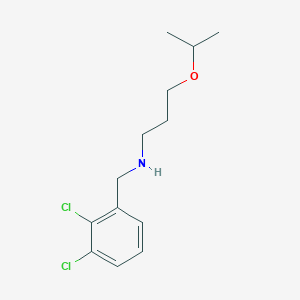![molecular formula C15H12O3 B2960037 2-Ethyl-3-hydroxybenzo[c]chromen-6-one CAS No. 302953-08-8](/img/structure/B2960037.png)
2-Ethyl-3-hydroxybenzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “2-Ethyl-3-hydroxybenzo[c]chromen-6-one” and its derivatives has been a subject of research. For instance, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized . Another study reported the synthesis of benzo[c]chromen-6-one derivatives via a CuAAC reaction .Molecular Structure Analysis
The molecular structure of “2-Ethyl-3-hydroxybenzo[c]chromen-6-one” is characterized by a linear formula C15H16O3 . More detailed information about its molecular structure might be available in specialized databases or scientific literature.Applications De Recherche Scientifique
Phosphodiesterase 2 (PDE2) Inhibition
This compound has been evaluated for its potential neuroprotective effects through PDE2 inhibition. A derivative, specifically the alkoxylated 6H-benzo[c]chromen-6-one derivative 1f, was found to have optimal inhibitory potential with an IC50 of 3.67 ± 0.47 μM .
Electrosynthesis
An electrochemical method has been developed for the synthesis of 6H-benzo[c]chromen-6-ones from biphenyl-2-carboxylic acids via radical arene carbon–oxygen bond formation reaction .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Ethyl-3-hydroxybenzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP. It is involved in many biological processes, including memory, cognition, and neuroprotection .
Mode of Action
2-Ethyl-3-hydroxybenzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition results in an increase in the levels of cAMP and cGMP, leading to enhanced signal transduction. The compound’s alkoxylated derivative, 1f, has been found to have optimal inhibitory potential .
Biochemical Pathways
By inhibiting PDE2, 2-Ethyl-3-hydroxybenzo[c]chromen-6-one affects the cAMP and cGMP signaling pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The downstream effects of this inhibition can lead to changes in cellular function and physiology .
Pharmacokinetics
It is known that the compound is a derivative of ellagic acid (ea), which has poor oral bioavailability
Result of Action
The inhibition of PDE2 by 2-Ethyl-3-hydroxybenzo[c]chromen-6-one can lead to a variety of molecular and cellular effects. For instance, it can enhance signal transduction, which can affect cellular processes such as cell proliferation, differentiation, and apoptosis . In addition, it has been suggested that the compound may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases .
Action Environment
The action, efficacy, and stability of 2-Ethyl-3-hydroxybenzo[c]chromen-6-one can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules can influence its interaction with its target, PDE2
Propriétés
IUPAC Name |
2-ethyl-3-hydroxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-2-9-7-12-10-5-3-4-6-11(10)15(17)18-14(12)8-13(9)16/h3-8,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSOMCWYWZGPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-hydroxybenzo[c]chromen-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2959964.png)



![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride](/img/structure/B2959968.png)

![Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2959972.png)
![3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone](/img/structure/B2959973.png)


![6-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2959976.png)